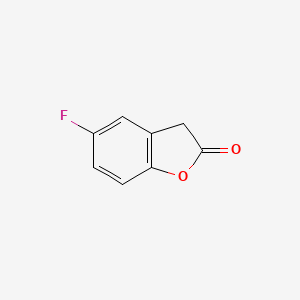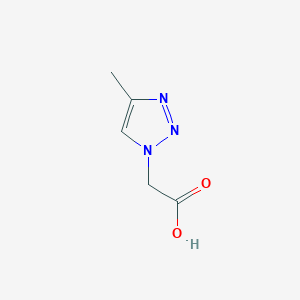
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene
Descripción general
Descripción
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features an isothiocyanate group, which is known for its reactivity and versatility in chemical synthesis and biological interactions.
Métodos De Preparación
The synthesis of 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene typically involves the reaction of 2-vinyloxyethyl isothiocyanate with aromatic diols such as catechol, resorcinol, or hydroquinone . The reaction is catalyzed by acids like trifluoroacetic acid, heptafluorobutyric acid, or p-toluenesulfonic acid at temperatures ranging from 40°C to 70°C . The process yields bis-acetals containing isothiocyanato groups in quantitative yields .
Análisis De Reacciones Químicas
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with alcohols, thiols, carboxylic acids, and amines. Common reagents used in these reactions include trifluoroacetic acid, heptafluorobutyric acid, and p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene involves its isothiocyanate group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, potentially affecting their function and activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Isothiocyanatoethoxy)-2-methoxybenzene can be compared to other isothiocyanate-containing compounds such as:
2-Vinyloxyethyl isothiocyanate: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
1,2-Bis[1-(2-isothiocyanatoethoxy)ethoxy]benzene: Contains two isothiocyanate groups, offering different reactivity and applications.
3-(2-Isothiocyanatoethoxy)prop-1-ene: Another related compound with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of the isothiocyanate and methoxy groups, providing a balance of reactivity and stability that is valuable in various chemical and biological applications .
Propiedades
IUPAC Name |
1-(2-isothiocyanatoethoxy)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-4-2-3-5-10(9)13-7-6-11-8-14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYYHOCBFQTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3163910.png)

![[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid](/img/structure/B3163930.png)

![2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B3163940.png)
![4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3163943.png)






